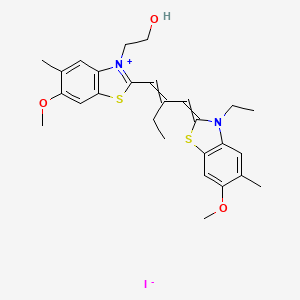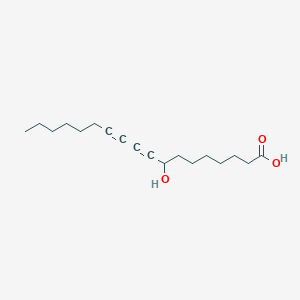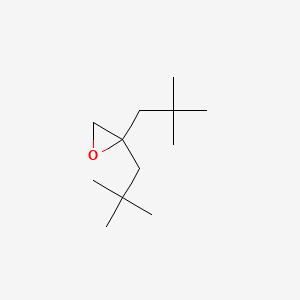
Oxirane, 2,2-di-tert-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane, 2,2-di-tert-pentyl- is a chemical compound with the molecular formula C12H24O. It belongs to the class of organic compounds known as oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two tert-pentyl groups attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxiranes typically involves the oxidation of alkenes. One common method is the epoxidation of alkenes using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). For Oxirane, 2,2-di-tert-pentyl-, the starting material would be an alkene with two tert-pentyl groups. The reaction is carried out under mild conditions, often at room temperature, to avoid decomposition of the product .
Industrial Production Methods
Industrial production of oxiranes, including Oxirane, 2,2-di-tert-pentyl-, can be achieved through the catalytic oxidation of alkenes. Catalysts such as silver or titanium dioxide are commonly used in these processes. The reaction is typically conducted in a continuous flow reactor to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Oxirane, 2,2-di-tert-pentyl- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can attack the oxirane ring.
Major Products
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols or ethers.
Aplicaciones Científicas De Investigación
Oxirane, 2,2-di-tert-pentyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Oxirane, 2,2-di-tert-pentyl- involves the opening of the oxirane ring, which is highly strained and reactive. This ring-opening can occur through nucleophilic attack, leading to the formation of various products depending on the nucleophile used. The molecular targets and pathways involved include interactions with nucleophiles such as water, alcohols, and amines .
Comparación Con Compuestos Similares
Similar Compounds
Ethylene oxide (Oxirane): A simpler oxirane with only hydrogen atoms attached to the ring.
Propylene oxide: An oxirane with a methyl group attached to the ring.
Butylene oxide: An oxirane with an ethyl group attached to the ring.
Uniqueness
Oxirane, 2,2-di-tert-pentyl- is unique due to the presence of two bulky tert-pentyl groups, which can influence its reactivity and steric properties. This makes it distinct from simpler oxiranes like ethylene oxide and propylene oxide, which have smaller substituents and different reactivity profiles .
Propiedades
Número CAS |
64046-71-5 |
|---|---|
Fórmula molecular |
C12H24O |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
2,2-bis(2,2-dimethylpropyl)oxirane |
InChI |
InChI=1S/C12H24O/c1-10(2,3)7-12(9-13-12)8-11(4,5)6/h7-9H2,1-6H3 |
Clave InChI |
BWGSZHJIVJXUFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1(CO1)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


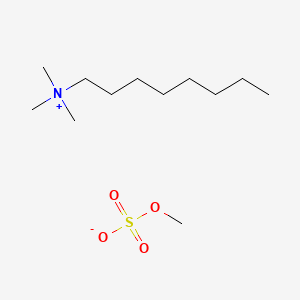
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
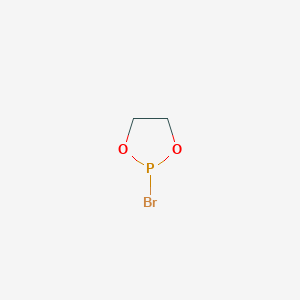
![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)
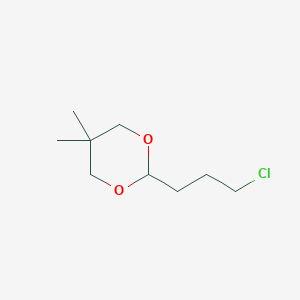
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)
![N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B14484186.png)
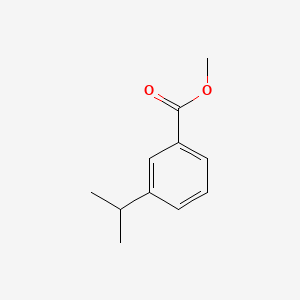

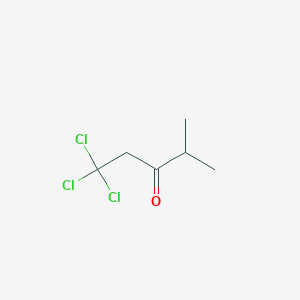
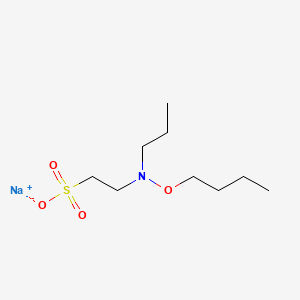
silane](/img/structure/B14484229.png)
